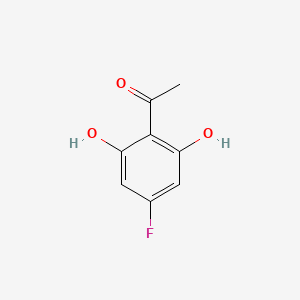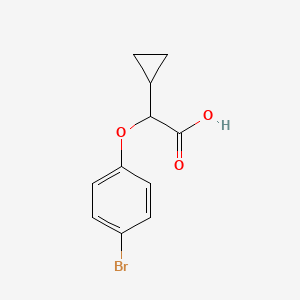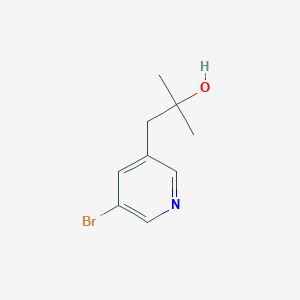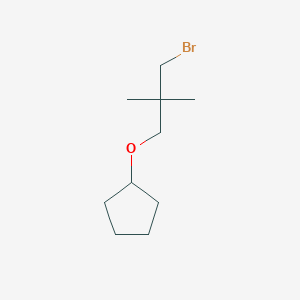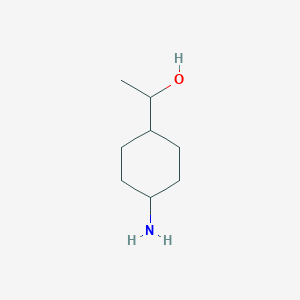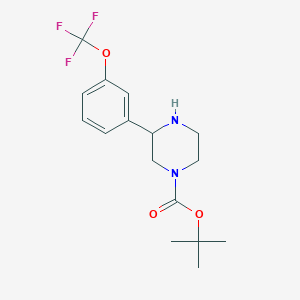
Tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a trifluoromethoxyphenyl group and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with trifluoromethoxyphenyl compounds under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities. The trifluoromethoxy group is known to influence the pharmacokinetic properties of molecules, making them more lipophilic and potentially enhancing their ability to cross biological membranes .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it a valuable scaffold for the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain receptors or enzymes, influencing their activity. The piperazine ring provides a flexible scaffold that can adopt various conformations, allowing for optimal interactions with target molecules .
Comparación Con Compuestos Similares
- Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C16H21F3N2O3 |
|---|---|
Peso molecular |
346.34 g/mol |
Nombre IUPAC |
tert-butyl 3-[3-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-8-7-20-13(10-21)11-5-4-6-12(9-11)23-16(17,18)19/h4-6,9,13,20H,7-8,10H2,1-3H3 |
Clave InChI |
UCVHIGJDSKSIIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


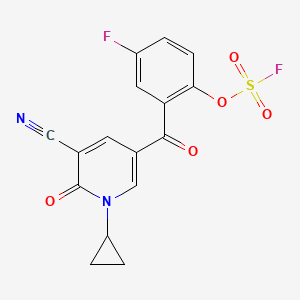
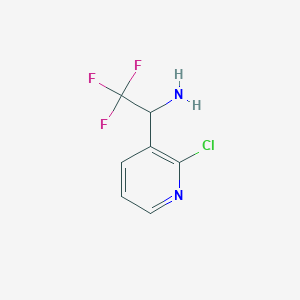
![2-Bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13555469.png)

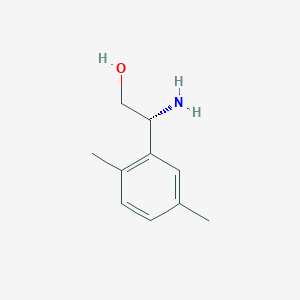
![1-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B13555488.png)
